![molecular formula C24H21N3O3 B2438488 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide CAS No. 896374-18-8](/img/no-structure.png)

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide” is a compound that belongs to the quinazolinone family . Quinazolinones are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of quinazolinones can be achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .

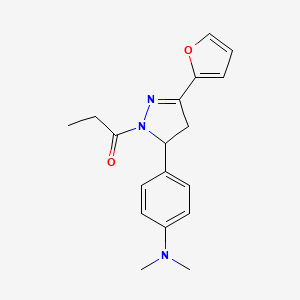

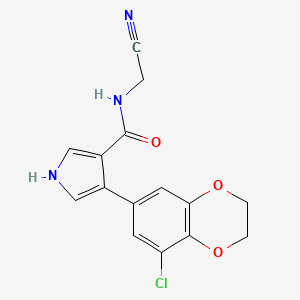

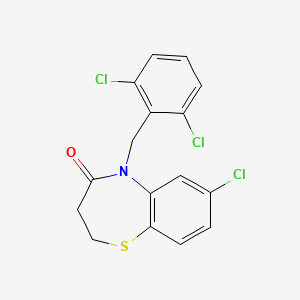

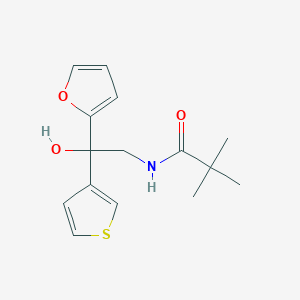

Molecular Structure Analysis

The molecular structure of quinazolinones includes a benzene ring fused with a 2,4-dioxo-1H-quinazolin-3-yl ring . The structure of the synthesized compounds can be confirmed by means of IR, 1H-NMR, 13C-NMR, MS and elemental analysis .

Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions. For instance, an efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .

Scientific Research Applications

Antitumor Activity

The quest for more water-soluble analogs of quinazolinone derivatives with high antitumor potency led to the synthesis of compounds with enhanced cytotoxicity compared to their predecessors. For instance, certain derivatives were synthesized to increase water solubility, which in turn showed up to 6-fold more cytotoxicity than CB30865, a quinazolin-4-one antitumor agent, while retaining unique biochemical properties like delayed, non-phase specific, cell-cycle arrest (Bavetsias et al., 2002).

Antiviral Properties

Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques demonstrated significant antiviral activity against a range of viruses, including influenza A and severe acute respiratory syndrome corona, among others. The synthesis method provided a rapid production of compounds with potential antiviral properties, showing significant efficacy in inhibiting the replication of avian influenza (H5N1) virus (Selvam et al., 2007).

Analgesic and Anti-inflammatory Activities

The synthesis of new 1,3,4-oxadiazole derivatives linked to quinazolin-4-one moiety showed promising analgesic and anti-inflammatory activities. Certain derivatives exhibited potent analgesic activity, while others showed significant anti-inflammatory effects, highlighting the potential of quinazolin-4-one derivatives in developing new therapeutic agents for pain and inflammation management (Dewangan et al., 2016).

Antimicrobial Activity

A new series of Schiff bases derived from quinazolinone derivatives and their cyclized products were synthesized and screened for their antimicrobial activity against a variety of pathogens. One compound exhibited potent in vitro anti-microbial activity, showcasing the potential of quinazolinone derivatives in developing new antimicrobial agents (Mohamed et al., 2010).

Herbicidal Evaluation

Quinazolin-4(3H)-ones and benzoxazin-4(3H)-ones with phenoxy-methyl substituents were synthesized and evaluated for their herbicidal activity. These compounds displayed high levels of phytotoxicity against both monocotyledon and dicotyledon model plants, suggesting their potential as plant hormone inhibitors and leading to the identification of potential lead hits targeting the TIR1 hormone receptor (Aibibuli et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is GABAergic biotargets . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.

Mode of Action

The compound’s interaction with its targets involves binding to the GABA receptors and GABA enzyme active sites . This binding can modulate the activity of the receptors and enzymes, potentially altering the balance of neurotransmitters in the nervous system.

Biochemical Pathways

The compound’s action on GABAergic biotargets suggests it may affect the GABAergic signaling pathway . This pathway is involved in a variety of neurological processes, including mood regulation, pain response, and sleep-wake cycles.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide' involves the condensation of 2,4-dioxo-1H-quinazoline-3-carbaldehyde with N-(4-methylbenzyl)aniline, followed by the addition of benzoyl chloride to form the final product.", "Starting Materials": [ "2,4-dioxo-1H-quinazoline-3-carbaldehyde", "N-(4-methylbenzyl)aniline", "benzoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-1H-quinazoline-3-carbaldehyde with N-(4-methylbenzyl)aniline in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(4-methylphenyl)benzamide.", "Step 2: Addition of benzoyl chloride to the intermediate in the presence of a base such as triethylamine or pyridine to form the final product, 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide." ] } | |

CAS RN |

896374-18-8 |

Product Name |

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide |

Molecular Formula |

C24H21N3O3 |

Molecular Weight |

399.45 |

IUPAC Name |

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide |

InChI |

InChI=1S/C24H21N3O3/c1-16-6-8-17(9-7-16)14-25-22(28)19-12-10-18(11-13-19)15-27-23(29)20-4-2-3-5-21(20)26-24(27)30/h2-13H,14-15H2,1H3,(H,25,28)(H,26,30) |

InChI Key |

CNZKQNWBAWOIGF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(3,5-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2438405.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2438406.png)

![N-[3-[3-(2,3-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2438411.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2438412.png)

![2-({2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)cyclopropanecarboxylic acid](/img/structure/B2438420.png)